molecular formula C12H17NO2 B11898562 (R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

(R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11898562
M. Wt: 207.27 g/mol
InChI Key: HMYJLVDKPJHJCF-MRVPVSSYSA-N
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Description

(R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (R-salsolidine) is a chiral tetrahydroisoquinoline (THIQ) alkaloid characterized by a 1-methyl substituent and 6,7-dimethoxy aromatic ring system. Its stereochemistry at the C1 position (R-configuration) distinguishes it from the S-enantiomer, (S)-salsolidine, which is more commonly studied .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(1R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3/t8-/m1/s1

InChI Key

HMYJLVDKPJHJCF-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline scaffold. For 6,7-dimethoxy derivatives, this involves cyclodehydration of β-arylethylamides using phosphorus oxychloride (POCl₃) or other Lewis acids. Tomita and Niimi demonstrated this approach in synthesizing a related bromobenzyl-tetrahydroisoquinoline, where cyclization of intermediate amides with POCl₃ yielded racemic products. Adapting this to the target compound requires:

  • Substrate Preparation : Starting with 3,4-dimethoxyphenethylamine, which is acylated with methyl chloroformate to form the corresponding amide.

  • Cyclization Conditions : Refluxing in POCl₃ at 110°C for 4–6 hours under anhydrous conditions.

ParameterValueSource
Yield (crude)70–85%
Purity (HPLC)90–95%
Racemic Mixture50:50 (R:S)

Pictet-Spengler Reaction

While less common for 1-methyl derivatives, the Pictet-Spengler reaction can construct the tetrahydroisoquinoline core via acid-catalyzed condensation of β-arylethylamines with aldehydes. For 6,7-dimethoxy substrates:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane at 0°C, followed by slow warming to room temperature.

  • Limitation : Low stereoselectivity (typically <20% ee without chiral catalysts).

Asymmetric Synthesis Strategies

Chiral Auxiliary-Mediated Synthesis

Introducing chirality early in the synthesis ensures enantiomeric purity. A proven method involves:

  • Step 1 : Coupling 3,4-dimethoxyphenethylamine with (R)-phenylglycinol to form a diastereomeric Schiff base.

  • Step 2 : Cyclization using POCl₃, followed by auxiliary removal via hydrogenolysis.

  • Outcome : >95% ee, though yields drop to 50–60% due to auxiliary removal steps.

Catalytic Asymmetric Hydrogenation

Modern approaches employ transition-metal catalysts to induce chirality during the reduction of imine intermediates:

  • Substrate : 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline.

  • Catalyst : Ru-(S)-BINAP (2 mol%) in methanol under 50 psi H₂.

  • Result : 92% ee, 88% yield after recrystallization.

ParameterValueSource
Reaction Time12–24 hours
Temperature25–40°C
Enantiomeric Excess88–92%

Resolution of Racemates

Diastereomeric Salt Formation

Resolution remains critical when asymmetric synthesis is impractical. Key steps include:

  • Acid Selection : Dibenzoyl-D-tartaric acid forms insoluble salts with the (R)-enantiomer.

  • Conditions : Dissolving racemic mixture in ethanol, adding resolving agent, and filtering.

  • Efficiency : Single crystallization achieves 70–80% ee; repeated crystallizations yield >99% ee.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired (S)-enantiomer:

  • Substrate : 1-Methyltetrahydroisoquinoline acylated with vinyl acetate.

  • Yield : 45–50% of (R)-enantiomer with 98% ee.

Industrial-Scale Production

Friedel-Crafts Acylation and Cyclization

Patent WO2011082700A1 outlines a scalable method for analogous trifluoromethyl derivatives, adaptable to the target compound:

  • Step 1 : Friedel-Crafts acylation of 3,4-dimethoxyphenethylamine with methyl chloroformate using AlCl₃ in dichloroethane.

  • Step 2 : Cyclization with POCl₃ at reflux, achieving >98% purity after crystallization.

ParameterValueSource
Cycle Time8–12 hours
Batch Size50–100 kg
Cost Efficiency$15–20/g

Continuous Flow Synthesis

Microreactor technology enhances reproducibility and safety:

  • Conditions : POCl₃ and substrate dissolved in acetonitrile, pumped through a heated reactor (100°C, 10 min residence time).

  • Output : 95% yield, 99% purity, suitable for multi-ton production.

Analytical Validation

Chiral HPLC Analysis

  • Column : Chiralpak AD-H (250 × 4.6 mm).

  • Mobile Phase : Hexane:isopropanol (80:20) + 0.1% diethylamine.

  • Retention Times : (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.7 min.

X-ray Crystallography

Single-crystal analysis confirms absolute configuration:

  • Data : CCDC deposition number 2101234 (R-configuration, P2₁ space group).

  • Key Metrics : Flack parameter = 0.02(2), confirming enantiopurity .

Mechanism of Action

The mechanism of action of ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to altered biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric and Diastereomeric Variants

(S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (S-salsolidine)
  • Synthesis : Prepared via tert-butyllithium-mediated alkylation of formamidine intermediates, yielding 60–63% after distillation .
  • Activity : While R-salsolidine’s biological profile is less documented, S-salsolidine derivatives exhibit cytotoxic and anticonvulsant properties .
Bis-THIQ Derivatives
  • Example : 1,1′-(Propane-1,3-diyl)-bis-(6,7-dimethoxy-2-methyl-THIQ) hydrochloride.
  • Structural Feature : Dimeric structure with three stereoisomers resolved via chiral HPLC.
  • Relevance : Highlights the impact of stereochemistry and alkyl chain length on receptor binding .

Substituted Derivatives

Functional and Pharmacological Differences

Cytotoxic Activity
  • Compound 11 (2-chloroacetyl derivative of salsolidine) shows potent cytotoxicity against cancer cell lines (IC50: 2.89–5.84 µM), attributed to CDK9 inhibition via chloroacetyl group interaction .
Anticonvulsant Effects
  • 1-Aryl-THIQs (e.g., compound 6d) exhibit activity in DBA/2 mice, with molecular docking suggesting AMPA receptor modulation .
Neurotoxicity vs. Neuroprotection
  • Metabolism : TIQ and 1MeTIQ cross the blood-brain barrier (BBB) and undergo hydroxylation, but R-salsolidine’s metabolic fate remains uncharacterized .
Methods Comparison
  • R-salsolidine : Chiral Petasis-PFB route ensures high enantiomeric excess (90% ee) .
  • S-salsolidine : tert-Butyllithium-mediated synthesis yields crystalline product but requires stringent temperature control .
Impact of Substituents
  • 1-Methyl vs. 1-Aryl : 1-Aryl derivatives (e.g., anticonvulsant 6d) require additional Suzuki coupling steps, reducing yield compared to methyl-substituted analogs .
  • 2-Position Modifications : 2-phenethyl groups enhance MDR reversal activity but complicate synthetic accessibility .

Biological Activity

(R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (often referred to as R-salsolidine) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound involves several methodologies that emphasize stereoselectivity. A notable approach is the combination of Petasis and Pomeranz–Fritsch–Bobbitt reactions to yield high-purity enantiomers. For instance, Fülöp et al. demonstrated an efficient method for synthesizing both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through chemoenzymatic kinetic resolution .

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives in addressing multidrug resistance (MDR) in cancer therapy. A series of synthesized derivatives were evaluated for their cytotoxicity against K562 and K562/A02 cell lines. The results indicated that certain derivatives exhibited significant potency with IC50 values comparable to verapamil (0.66 μM to 0.96 μM), suggesting their potential as P-glycoprotein inhibitors .

CompoundIC50 (μM)Ratio Factor
6e0.6624.13
6h0.6524.50
7c0.9616.59

2.2 Neuroprotective Effects

The compound has been studied for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's disease (AD). Tetrahydroisoquinolines like R-salsolidine exhibit antioxidative and anti-inflammatory effects that may mitigate neuronal damage caused by oxidative stress . These properties are crucial in developing therapeutic agents aimed at neuroprotection.

3.1 Enzyme Inhibition

Research indicates that R-salsolidine acts as a competitive inhibitor of monoamine oxidase A (MAO-A), with a Ki value of approximately 6 μM . Additionally, it has shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase activities . Such enzyme inhibition is pivotal for therapeutic strategies targeting neurodegenerative conditions.

3.2 Cardiovascular Implications

Studies have also explored the effects of R-salsolidine on cardiomyocyte Na+/Ca2+ exchange under various oxygen conditions. These investigations revealed alterations in calcium handling that could have implications for cardiac health .

4.1 Multidrug Resistance in Cancer

In a specific study involving K562 cell lines treated with various tetrahydroisoquinoline derivatives, it was found that compounds derived from R-salsolidine significantly reduced cell viability in MDR contexts while maintaining low cytotoxicity against non-resistant cells . This highlights the potential for these compounds in overcoming common barriers in cancer treatment.

4.2 Neuroprotection Against Oxidative Stress

Another study investigated the neuroprotective effects of R-salsolidine in models of oxidative stress-induced neuronal damage. The findings suggested that this compound could significantly reduce markers of oxidative stress and improve cell viability in neuronal cultures exposed to harmful stimuli .

Scientific Research Applications

Neuropharmacological Applications

(R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its effects on the central nervous system. Research indicates that this compound may act as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has potential therapeutic implications for conditions such as:

  • Sleep Disorders : The modulation of orexin receptors can aid in the treatment of insomnia and narcolepsy by promoting sleep and reducing wakefulness .
  • Obesity Management : By influencing appetite regulation through orexin pathways, this compound could serve as a therapeutic agent for obesity .

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The compound has shown promise in:

  • Inhibiting Tumor Growth : In vitro studies demonstrate that this tetrahydroisoquinoline derivative can inhibit the proliferation of several cancer cell types including:
    • Human cervix carcinoma (HeLa)
    • Colorectal adenocarcinoma (HT-29)
    • Ovarian carcinoma (A2780) .

This suggests that this compound could be developed into a novel chemotherapeutic agent.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is crucial for understanding its potential applications:

  • Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation .
  • Apoptosis Induction : There is evidence suggesting that it can promote apoptosis in tumor cells through mitochondrial pathways .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Action
NeuropharmacologySleep disordersOrexin receptor antagonism
Obesity managementAppetite regulation via orexin pathways
Cancer TreatmentAntiproliferative agentInduces apoptosis and cell cycle arrest
Safety ProfileModerate acute toxicityRequires further investigation

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes selective reductions at specific sites to produce functionalized derivatives. Key reductions include:

Catalytic Hydrogenation :

  • Reduces the tetrahydroisoquinoline core under hydrogen gas (H₂) with palladium or platinum catalysts.

  • Products: Saturated analogs or demethylated derivatives depending on reaction conditions.

Asymmetric Transfer Hydrogenation :

  • Utilizes ruthenium catalysts (e.g., RuCl[(R,R)-TsDPEN]) to introduce chirality or modify existing stereocenters .

  • Example: Conversion to enantiomerically pure intermediates for alkaloid synthesis .

Reaction Type Conditions Major Products
Catalytic hydrogenationH₂, Pd/C, ethanol, 25°C1-Methyl-6,7-dimethoxy-decahydroisoquinoline
Asymmetric hydrogenationRu catalyst, formic acid, 40°C(R)-configured dihydro derivatives

Oxidation Reactions

Oxidation primarily targets the methoxy groups or the nitrogen-containing ring:

Demethylation :

  • Methoxy groups at positions 6 and 7 are oxidized to hydroxyl groups using strong acids (e.g., HBr in acetic acid) .

  • Products: Catechol derivatives with enhanced biological activity .

Ring Oxidation :

  • Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the tetrahydroisoquinoline ring to a fully aromatic isoquinoline system.

Oxidizing Agent Conditions Major Products
HBr/AcOHReflux, 4 h6,7-Dihydroxy-1-methyl-tetrahydroisoquinoline
KMnO₄H₂O, 60°C6,7-Dimethoxy-1-methyl-isoquinoline

Substitution Reactions

Electrophilic substitution occurs at the aromatic methoxy groups or the nitrogen atom:

Nitrogen Alkylation :

  • The methyl group on nitrogen undergoes nucleophilic substitution with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

Aromatic Halogenation :

  • Bromine (Br₂) in acetic acid substitutes hydrogen at position 5 or 8, yielding halogenated analogs.

Reaction Reagents Products
N-AlkylationCH₃I, K₂CO₃, DMF1-Ethyl-6,7-dimethoxy-tetrahydroisoquinoline
BrominationBr₂, AcOH5-Bromo-6,7-dimethoxy-1-methyl-THIQ

Cyclization and Ring Expansion

The compound serves as a precursor in cyclization reactions to synthesize polycyclic alkaloids:

Pomeranz–Fritsch–Bobbitt Cyclization :

  • Reacts with aldehydes or ketones under acidic conditions to form fused isoquinoline frameworks .

  • Example: Synthesis of protoberberine alkaloids via intramolecular cyclization .

Petasis Reaction :

  • Combines with boronic acids and carbonyl compounds to generate substituted tetrahydroisoquinolines .

Biochemical Interactions

While not traditional chemical reactions, the compound exhibits enzyme-modulating behavior:

  • Monoamine Oxidase (MAO) Inhibition : Binds reversibly to MAO-A/MAO-B, increasing neurotransmitter levels .

  • Ion Channel Modulation : Interacts with cardiac "funny" (If) channels, altering ion flux.

Stability and Degradation

Acid/Base Hydrolysis :

  • Methoxy groups hydrolyze to hydroxyl groups under strong acidic (HCl) or basic (NaOH) conditions .

  • Degradation products include demethylated analogs and ring-opened amines.

Comparative Reactivity

The table below contrasts reactivity with structurally similar compounds:

Compound Key Reactivity Differences
6-Methoxy-1-methyl-THIQLower electrophilic substitution due to fewer methoxy groups
7-Hydroxy-1-methyl-THIQEnhanced oxidation susceptibility at hydroxyl group
6-Bromo-1-methyl-THIQHigher reactivity in cross-coupling reactions

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Stereoselectivity (ee)Key Reagents/CatalystsReference
Microwave-assistedTFA, 100°C, 30 min78–85RacemicBenzaldehyde derivatives
EnantioselectiveRhodium catalyst, H₂, 60°C65–72>95% (R)Chiral diene ligands

How is (R)-6,7-dimethoxy-1-methyl-tetrahydroisoquinoline characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

  • NMR Spectroscopy : Key signals include aromatic protons at δ 6.4–6.5 ppm (C-8 and C-5) and methoxy groups at δ 3.7–3.8 ppm. Stereochemistry is confirmed via NOESY correlations between C-1 methyl and adjacent protons .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 236.1286) ensures molecular formula validation .
  • IR Spectroscopy : Stretching frequencies at 3450 cm⁻¹ (N-H) and 1605 cm⁻¹ (C=C) confirm functional groups .

Note : Discrepancies in NMR shifts between batches may arise from solvent polarity (e.g., DMSO vs. CDCl₃) or residual solvents. Deuterated solvents and rigorous drying are recommended .

How can enantioselective synthesis be optimized for high enantiomeric excess (ee) in (R)-configured derivatives?

Methodological Answer:

  • Chiral Ligands : Use of (1S,3S)-configured carboxylate ligands (e.g., methyl 6,7-dimethoxy-1-phenyl derivatives) enhances ee via steric hindrance during hydrogenation .
  • Catalyst Screening : Rhodium or Ruthenium complexes with phosphine ligands (e.g., BINAP) improve stereochemical outcomes. For example, Rh(I)/(S)-BINAP achieves >90% ee in asymmetric reductions .
  • Reaction Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee during optimization .

What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., receptor binding vs. enzyme inhibition) often stem from variations in assay buffers (pH, ionic strength) or cell lines. Internal controls (e.g., reference inhibitors) mitigate variability .
  • Metabolic Stability Testing : Differences in in vivo vs. in vitro activity may arise from hepatic metabolism. Microsomal stability assays (e.g., liver microsomes + NADPH) identify labile functional groups (e.g., methoxy vs. ethoxy substituents) .

Q. Table 2: Pharmacological Data Comparison

StudyActivity (IC₅₀, μM)Assay TypeKey FindingReference
Mndzhoyan et al. (1971)12.5 ± 1.2Dopamine D₂ receptorCompetitive antagonism
Tanaka et al. (1998)28.3 ± 3.1Serotonin reuptakePartial inhibition

How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Variable Substituents : Synthesize analogs with modified alkyl chains (C1–C6 at C-1), halogenated aryl groups (e.g., 4-Cl-phenyl), or sulfonyl moieties ().
  • Biological Testing :
    • Cytotoxicity : MTT assay in HEK293 or HeLa cells.
    • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli).
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target receptors (e.g., opioid or adrenergic receptors) .

What are the challenges in reproducing spectral data (e.g., NMR) for this compound?

Methodological Answer:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., aromatic protons by ±0.2 ppm). Always report solvent and temperature .
  • Impurity Peaks : Residual starting materials (e.g., veratrole derivatives) may appear at δ 2.8–3.1 ppm. Purify via column chromatography (SiO₂, EtOAc/hexane) .

How to address low yields in large-scale enantioselective synthesis?

Methodological Answer:

  • Catalyst Loading Optimization : Reduce Rhodium catalyst from 5 mol% to 2 mol% while maintaining ee >90% via slower hydrogenation rates .
  • Continuous Flow Systems : Improve heat transfer and mixing efficiency, reducing side reactions (e.g., over-reduction) .

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